
Triethyl 3-bromopropane-1,1,1-tricarboxylate
Vue d'ensemble
Description
Triethyl 3-bromopropane-1,1,1-tricarboxylate is an organic compound with the molecular formula C12H19BrO6. It is a triester derivative of 3-bromopropane-1,1,1-tricarboxylic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Mécanisme D'action
Target of Action
Triethyl 3-bromopropane-1,1,1-tricarboxylate (TRI) is an active compound used for treating herpes simplex virus type 1 and 2 (HSV-1 and HSV-2) . The primary targets of TRI are the viral DNA polymerase, ribonucleotide reductase, and guanosine kinase .
Mode of Action
TRI inhibits viral replication by acting on the viral DNA polymerase and blocking the synthesis of DNA, which prevents viral replication . It also inhibits cellular protein synthesis by inhibiting ribonucleotide reductase and guanosine kinase .
Biochemical Pathways
The affected biochemical pathways involve the synthesis of DNA and cellular proteins. By inhibiting the viral DNA polymerase, TRI prevents the replication of the virus. The inhibition of ribonucleotide reductase and guanosine kinase disrupts cellular protein synthesis .
Pharmacokinetics
Its molecular formula is c12h19bro6 , and it has a molecular weight of 339.18 . Its predicted density is 1.355±0.06 g/cm3 , and its boiling point is predicted to be 358.5±21.0 °C . These properties may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of TRI’s action result in the inhibition of viral replication and cellular protein synthesis . This leads to the effective treatment of HSV-1 and HSV-2 infections .
Analyse Biochimique
Biochemical Properties
Triethyl 3-bromopropane-1,1,1-tricarboxylate plays a significant role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with viral DNA polymerase, blocking the synthesis of viral DNA and preventing replication . Additionally, it inhibits cellular protein synthesis by targeting ribonucleotide reductase and guanosine kinase . These interactions highlight the compound’s potential as an antiviral agent.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It inhibits viral replication in infected cells by blocking DNA synthesis . This compound also affects cellular protein synthesis, which can influence cell signaling pathways, gene expression, and cellular metabolism . These effects underscore its potential therapeutic applications in antiviral treatments.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with viral DNA polymerase, which inhibits the enzyme’s activity and prevents viral DNA synthesis . Additionally, it inhibits ribonucleotide reductase and guanosine kinase, leading to a reduction in cellular protein synthesis . These molecular interactions are crucial for its antiviral properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains effective in inhibiting viral replication over extended periods, although its stability may vary under different conditions . Long-term studies are essential to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits viral replication without causing significant adverse effects . At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use . These studies are crucial for developing safe and effective antiviral treatments.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as ribonucleotide reductase and guanosine kinase . These interactions affect metabolic flux and metabolite levels, contributing to its antiviral properties. Understanding these pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins These interactions influence its localization and accumulation, which are critical for its antiviral efficacy
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its antiviral properties and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl 3-bromopropane-1,1,1-tricarboxylate can be synthesized using a catalytic process or a hydrogenolysis process. The catalytic process is generally preferred due to its economic advantages. both methods produce impurities that must be removed before obtaining the desired product .
Industrial Production Methods
In industrial settings, the catalytic process is often employed for the large-scale production of this compound. This involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 3-bromopropane-1,1,1-tricarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The ester groups can be reduced to alcohols.
Oxidation Reactions: The compound can be oxidized to form different derivatives
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically produce alcohols .
Applications De Recherche Scientifique
Triethyl 3-bromopropane-1,1,1-tricarboxylate has broad applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is an active ingredient in antiviral drugs, particularly for treating herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). .
Industry: It is used in the production of antifungal and antibacterial agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-bromo-2,2-dicarbethoxybutanoate
- 1,1,1-Propanetricarboxylic acid, 3-bromo-, triethyl ester
- 3-bromopropane-1,1,1-tricarboxylic acid triethyl ester .
Uniqueness
Triethyl 3-bromopropane-1,1,1-tricarboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit viral replication and its applications in synthesizing antifungal and antibacterial agents highlight its versatility and importance in various fields .
Propriétés
IUPAC Name |
triethyl 3-bromopropane-1,1,1-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO6/c1-4-17-9(14)12(7-8-13,10(15)18-5-2)11(16)19-6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMWZZMUASPQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCBr)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446621 | |
| Record name | Triethyl 3-bromopropane-1,1,1-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71170-82-6 | |
| Record name | 1,1,1-Triethyl 3-bromo-1,1,1-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71170-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl 3-bromopropane-1,1,1-tricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071170826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl 3-bromopropane-1,1,1-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIETHYL 3-BROMOPROPANE-1,1,1-TRICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75Q6455G0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Triethyl 3-bromopropane-1,1,1-tricarboxylate in the synthesis of antiviral agents like Famciclovir and Penciclovir?
A1: this compound serves as a crucial alkylating agent in the synthesis of both Famciclovir and Penciclovir. [, ] The compound reacts with 2-amino-6-chloropurine, attaching a three-carbon unit to the purine ring. This step is followed by decarbethoxylation/transesterification, ultimately leading to the formation of the desired antiviral agents. []
Q2: Can you elaborate on the reaction between this compound and 2-alkylthioadenines as described in the research?
A2: The research demonstrates that this compound readily reacts with various 2-alkylthioadenines in the presence of potassium carbonate. [] This reaction results in the formation of Triethyl 3-(2-(alkylthio)-6-amino-9H-purin-9-yl) propane-1,1,1-tricarboxylate derivatives. These derivatives are then treated with sodium methoxide in methanol, leading to the synthesis of Dimethyl 2-(2-(2-(alkylthio)-6-amino-9H-purin-9-yl)ethyl) malonate, a novel set of acyclic purine nucleoside compounds. [] This synthetic route highlights the versatility of this compound in building diverse chemical structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)
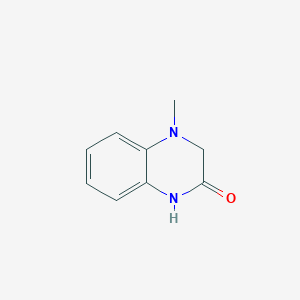
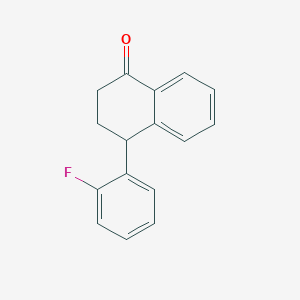
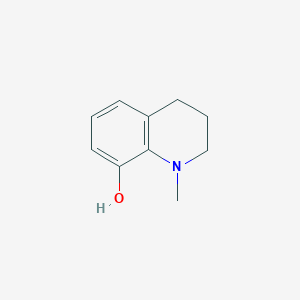
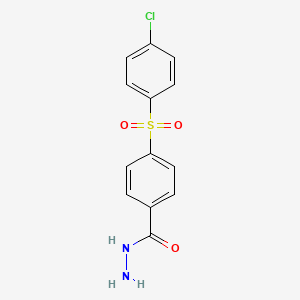
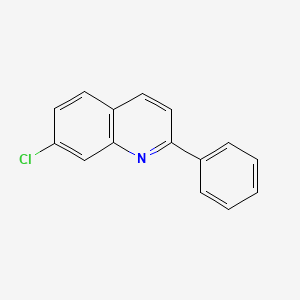
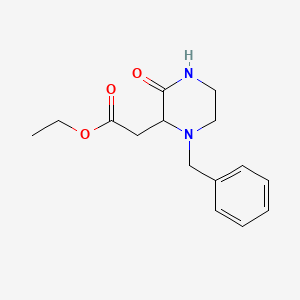
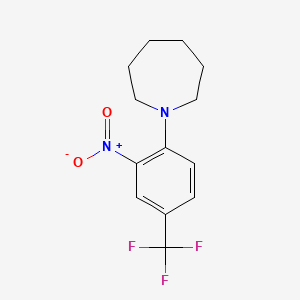
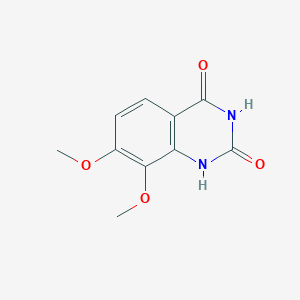
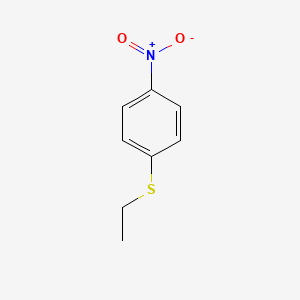
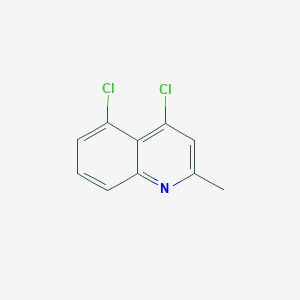

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)

